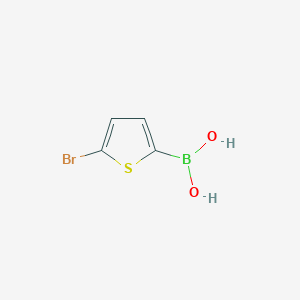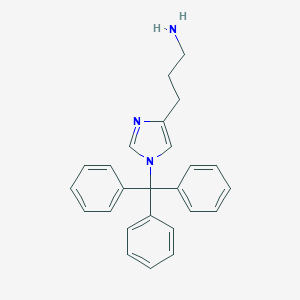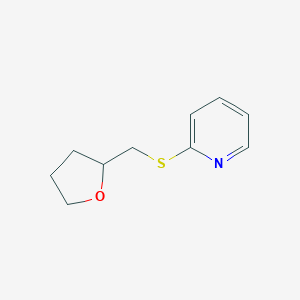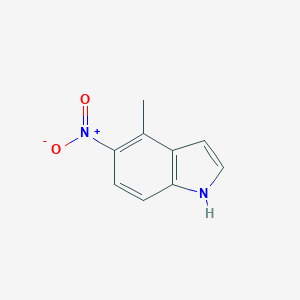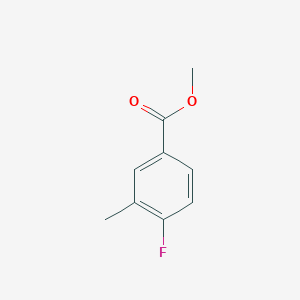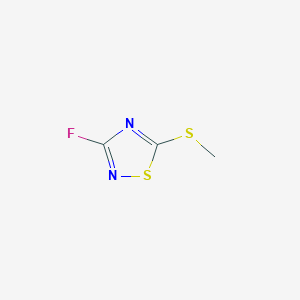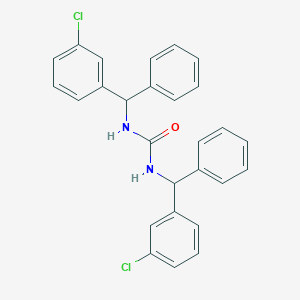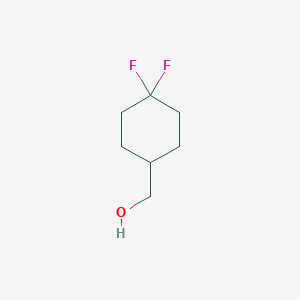
(4,4-Difluorocyclohexyl)methanol
Vue d'ensemble
Description
(4,4-Difluorocyclohexyl)methanol is a chemical compound with a structure that includes a cyclohexyl ring substituted with two fluorine atoms and a methanol group. It belongs to a class of compounds known for their unique physical and chemical properties due to the presence of fluorine atoms. This compound is of interest in various fields of chemistry and materials science due to its potential applications in synthesizing more complex molecules and materials. The synthesis, structure, and properties of (4,4-Difluorocyclohexyl)methanol can be analyzed through different scientific studies and methodologies.
Synthesis Analysis
The synthesis of compounds similar to (4,4-Difluorocyclohexyl)methanol involves various chemical reactions. One approach is the Prins-type cyclization reaction, which has been utilized for synthesizing 4-substituted cyclohexanol derivatives. This method involves the reaction between aldehydes and cyclohexene dimethanol derivatives in the presence of a catalyst such as hafnium triflate, leading to cyclization products in high yields (Nakamura, Niiyama, & Yamakawa, 2009).
Applications De Recherche Scientifique
Hydrogen Donation and Reduction Reactions : Methanol can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols (Smith & Maitlis, 1985).
Methanol-to-Olefins (MTO) Process : Methanol serves as a fundamental component in the MTO reaction, a process significant for both fundamental research and industrial application, such as in the production of olefins from coal (Tian et al., 2015).
Chemical Synthesis and Energy Technologies : Methanol is a versatile hydrogen source and C1 synthon, useful in chemical synthesis and energy technologies. It is used for selective N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Actinometry in Photoreactors : Methanol's interaction with hydrogen peroxide under UV photolysis is used to measure the yield of *OH radicals, applicable in actinometry for UV photoreactors (Goldstein et al., 2007).
Catalytic C–C Coupling : Methanol can engage in catalytic C–C coupling with allenes to produce higher alcohols, showcasing its potential as a renewable chemical feedstock (Moran et al., 2011).
Lipid Dynamics in Biological Membranes : Methanol impacts lipid dynamics, such as accelerating flip-flop and transfer in lipid membranes, which is significant in the study of transmembrane proteins and peptides (Nguyen et al., 2019).
Methanol Synthesis and Utilization : Methanol serves as a building block for various chemical compounds and as a clean-burning fuel, with potential applications in CO2 conversion and hydrogen storage (Dalena et al., 2018).
Safety and Hazards
“(4,4-Difluorocyclohexyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
This compound is a fluorinated building block
Pharmacokinetics
It is a liquid at room temperature , with a boiling point of 207-213 °C and a density of 1.154 g/mL at 25 °C . These properties could potentially impact its bioavailability, but further studies would be needed to confirm this.
Propriétés
IUPAC Name |
(4,4-difluorocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZNZSLOHZLFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611181 | |
| Record name | (4,4-Difluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorocyclohexyl)methanol | |
CAS RN |
178312-48-6 | |
| Record name | (4,4-Difluorocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,4-difluorocyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




